Methanethiol-13C

Description

The exact mass of the compound this compound is 49.00672614 g/mol and the complexity rating of the compound is 2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

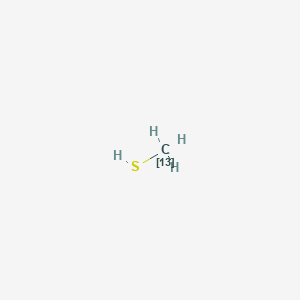

Structure

3D Structure

Properties

IUPAC Name |

(113C)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4S/c1-2/h2H,1H3/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDPWZHWYPCBBB-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745976 | |

| Record name | (~13~C)Methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90500-11-1 | |

| Record name | (~13~C)Methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90500-11-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Commercially Available Methanethiol-13C for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available Methanethiol-13C. It includes a comparative summary of products from key suppliers, detailed experimental protocols for isotopic enrichment analysis, and a visualization of a key metabolic pathway involving methanethiol. This document is intended to assist researchers in selecting the appropriate isotopically labeled compound for their studies in metabolomics, environmental science, and drug development.

Commercially Available this compound: A Comparative Overview

The selection of a ¹³C-labeled methanethiol product is critical for the accuracy and sensitivity of experimental results. The isotopic enrichment, indicating the percentage of molecules containing the ¹³C isotope, and the chemical purity are key parameters to consider. The following table summarizes the specifications of Methanethiol-¹³C available from prominent chemical suppliers.

| Supplier | Product Name | CAS Number | Isotopic Enrichment | Chemical Purity |

| Sigma-Aldrich | Methanethiol-¹³C | 90500-11-1 | 99 atom % ¹³C[1] | 97% (CP)[1] |

| Eurisotop (subsidiary of Cambridge Isotope Laboratories, Inc.) | METHANETHIOL (¹³C, 99%) | 90500-11-1 | 99% | 98% |

| Amerigo Scientific | Methanethiol-¹³C (97% (CP)) | 90500-11-1 | Not specified | 97% (CP)[2] |

| Benchchem | Methanethiol-¹³C | 90500-11-1 | High-purity reagent[3] | Not specified |

Experimental Protocols for Determining Isotopic Enrichment

The isotopic enrichment of ¹³C-labeled compounds is primarily determined using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). These methods provide quantitative data on the level of isotope incorporation.

Isotopic Purity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that can distinguish between ¹²C and ¹³C isotopes based on their nuclear spin properties. The ¹³C nucleus has a nuclear spin of ½, making it NMR-active, while the ¹²C nucleus has a spin of 0 and is NMR-inactive.

Methodology:

-

Sample Preparation: A known quantity of the Methanethiol-¹³C sample is dissolved in a deuterated solvent suitable for NMR analysis.

-

Data Acquisition: A high-resolution ¹³C NMR spectrum is acquired. For enhanced sensitivity and to overcome the low natural abundance of ¹³C, techniques such as proton decoupling are employed. For complex mixtures, two-dimensional NMR techniques like isotope-edited total correlation spectroscopy (ITOCSY) can be used to separate spectra of ¹²C- and ¹³C-containing molecules.[4]

-

Spectral Analysis: The signal intensity of the ¹³C-methanethiol is compared to the signal of a known internal standard or to the residual signal of the corresponding ¹²C-methanethiol.

-

Enrichment Calculation: The isotopic enrichment is calculated by comparing the integrated area of the ¹³C peak to the total signal intensity of both the ¹³C and ¹²C species. For carboxyl groups, which can be challenging to analyze directly, derivatization with a ¹⁵N-labeled tag like cholamine can be used to improve detection sensitivity in HSQC experiments.[5]

Isotopic Enrichment Analysis by Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). This allows for the direct measurement of the mass difference between the ¹³C-labeled and unlabeled methanethiol.

Methodology:

-

Sample Introduction and Ionization: The Methanethiol-¹³C sample is introduced into the mass spectrometer, often via a gas chromatography (GC) or liquid chromatography (LC) system to ensure purity. The molecules are then ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The ionized molecules and their fragments are separated in the mass analyzer (e.g., quadrupole, time-of-flight). The mass spectrum will show distinct peaks for the ¹²C-methanethiol (CH₃SH) and the ¹³C-methanethiol ([¹³CH₃]SH), separated by one mass unit.

-

Data Analysis: The relative intensities of the isotopic peaks are measured. The isotopic enrichment is determined by calculating the ratio of the abundance of the ¹³C-labeled species to the total abundance of all isotopic species of methanethiol. It is crucial to account for the natural isotopic contributions from preceding peaks to ensure accurate quantification.[6]

Key Metabolic Pathway of Methanethiol

Methanethiol is a volatile sulfur compound involved in various physiological and pathological processes. Its metabolism is crucial for cellular homeostasis. In a key pathway, methanethiol is oxidized by the enzyme methanethiol oxidase (MTO), which is encoded by the selenium-binding protein 1 (SELENBP1) gene. This process is particularly relevant in the context of cancer, where the dysregulation of sulfur metabolism and the downregulation of SELENBP1 can lead to altered methanethiol levels.[7]

References

- 1. 甲硫醇-13C 99 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound (97% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 90500-11-1 | Benchchem [benchchem.com]

- 4. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer | MDPI [mdpi.com]

An In-depth Technical Guide on the Natural Abundance of ¹³C in Methanethiol

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Introduction

Methanethiol (CH₃SH), a volatile sulfur compound, is a key intermediate in the global sulfur cycle and is recognized for its role in various biological and industrial processes. While the stable isotopic composition of many volatile organic compounds provides crucial insights into their origins and reaction pathways, there is a notable scarcity of published data specifically detailing the natural abundance of Carbon-13 (¹³C) in methanethiol. This technical guide synthesizes the foundational knowledge of ¹³C natural abundance and outlines the established experimental protocols that are applied to determine the carbon isotope composition of volatile organic compounds like methanethiol. This document is intended to serve as a comprehensive resource for researchers initiating studies in this area.

Understanding Natural ¹³C Abundance

Carbon has two stable isotopes: ¹²C and ¹³C. The vast majority of carbon is ¹²C, with ¹³C having a natural abundance of approximately 1.07%.[1][2] This slight variation in mass leads to isotopic fractionation during physical, chemical, and biological processes. The measurement of the ¹³C/¹²C ratio, typically expressed in delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard, is a powerful tool for elucidating the origin and fate of carbon-containing compounds.

Biological processes, in particular, are known to preferentially utilize the lighter ¹²C isotope, leading to ¹³C-depleted (more negative δ¹³C values) organic matter compared to the inorganic carbon source. For instance, biogenic methane exhibits a wide range of δ¹³C values, from as low as -110‰ to -55‰, depending on the metabolic pathway and substrate.[3][4] It is expected that the δ¹³C of biogenic methanethiol would similarly reflect its metabolic origins.

Quantitative Data on ¹³C Natural Abundance in Methanethiol

A comprehensive review of the current scientific literature reveals a lack of specific quantitative data for the natural abundance of ¹³C in methanethiol from various natural sources. While commercially available methanethiol is available with a high enrichment of ¹³C (e.g., 99 atom % ¹³C) for use as an isotopic tracer, the δ¹³C values of methanethiol from natural environments such as microbial mats, marine systems, or geological formations have not been extensively reported.[5]

The following table presents a generalized format for how such data, once obtained, would be presented. The values provided are hypothetical and for illustrative purposes only, based on typical ranges for other biogenic volatile organic compounds.

| Sample Source/Environment | δ¹³C (‰ vs. VPDB) - Hypothetical Range | Analytical Method | Reference |

| Marine Surface Water | -20 to -35 | GC-IRMS | (Future Study) |

| Anoxic Sediments | -30 to -60 | GC-IRMS | (Future Study) |

| Microbial Culture (e.g., Methanogen) | -40 to -70 | GC-IRMS | (Future Study) |

| Geothermal Vents | -15 to -25 | GC-IRMS | (Future Study) |

Experimental Protocols for Determining ¹³C Abundance in Methanethiol

The determination of the natural abundance of ¹³C in a volatile compound like methanethiol requires precise and sensitive analytical techniques. The standard methodology is Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

Sample Collection and Preservation

-

Aqueous Samples (e.g., Seawater, Porewater): Water samples should be collected in gas-tight vials with no headspace to prevent the loss of volatile methanethiol. Samples should be preserved immediately, typically by poisoning with a biocide (e.g., mercuric chloride) and stored at low temperatures (e.g., 4°C) to halt microbial activity.

-

Gaseous Samples (e.g., Headspace, Atmospheric): Gas samples can be collected in evacuated canisters or on sorbent tubes designed for volatile sulfur compounds. Sorbent tubes have the advantage of concentrating the analyte from a large volume of gas.

-

Sediment/Soil Samples: Samples should be collected and immediately frozen or preserved to prevent microbial alteration of the methanethiol.

Extraction of Methanethiol

-

Purge and Trap: For aqueous samples, a common method is to purge the sample with an inert gas (e.g., helium or nitrogen) and trap the volatilized methanethiol on a cooled sorbent trap. The trap is then rapidly heated to desorb the methanethiol into the GC.

-

Headspace Analysis: For water or sediment samples, static headspace analysis can be employed where the gas phase in equilibrium with the sample is injected into the GC. Solid-Phase Microextraction (SPME) is a sensitive variation of this technique where a coated fiber is exposed to the headspace to adsorb and concentrate the analytes.

Gas Chromatography (GC) Separation

The extracted volatile compounds are introduced into a gas chromatograph. A capillary column with a suitable stationary phase is used to separate methanethiol from other volatile compounds in the sample. The choice of column is critical to ensure baseline separation of methanethiol from potentially interfering compounds.

Combustion and Conversion

After separation by the GC, the eluting methanethiol is directed into a combustion furnace (typically operating at >900°C) containing an oxidant (e.g., copper oxide). This process quantitatively converts the carbon in methanethiol to carbon dioxide (CO₂). Any sulfur is converted to sulfur dioxide (SO₂) which is typically removed by a scrubber to prevent interference in the mass spectrometer.

Isotope Ratio Mass Spectrometry (IRMS)

The purified CO₂ gas is then introduced into the ion source of the isotope ratio mass spectrometer. The IRMS measures the ratio of the masses corresponding to ¹³CO₂ (mass 45) and ¹²CO₂ (mass 44). This ratio is compared to that of a calibrated reference gas that is introduced into the mass spectrometer multiple times during the analytical run. The results are reported as δ¹³C values in per mil (‰) relative to the VPDB standard.

Diagrams

Caption: Experimental workflow for determining the natural abundance of ¹³C in methanethiol.

Caption: Logical relationships influencing the δ¹³C value of biogenic methanethiol.

Conclusion

While direct measurements of the natural abundance of ¹³C in methanethiol are currently not widely available in the scientific literature, the analytical framework to perform such measurements is well-established. The application of GC-IRMS to various natural samples holds the potential to provide significant insights into the biogeochemical cycling of this important volatile sulfur compound. This guide provides the necessary background and procedural information for researchers to pursue these valuable investigations. The data generated from such studies will be critical for constraining global sulfur budgets, understanding microbial metabolism, and potentially developing new isotopic tracers for environmental and industrial processes.

References

- 1. Methanethiol - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Seasonal variations in the stable carbon isotopic signature of biogenic methane in a coastal sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 甲硫醇-13C 99 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

The Pivotal Role of Methanethiol in Microbial Sulfur Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methanethiol (MT), a volatile organosulfur compound, is a central intermediate in the global sulfur cycle and a key metabolite in various microbial ecosystems, from marine sediments to the human gut. Its distinct, pungent odor, detectable at minute concentrations, belies its significant biogeochemical and physiological importance.[1][2] This technical guide provides an in-depth exploration of the role of methanethiol in microbial sulfur metabolism, offering insights into its production and consumption pathways, the enzymes that govern these processes, and its emerging significance as a signaling molecule and a target for therapeutic intervention.

Microbial Production of Methanethiol

Microorganisms employ several distinct pathways to generate methanethiol, primarily through the degradation of sulfur-containing organic compounds.

Degradation of Methionine

A major route for MT production is the enzymatic degradation of the amino acid L-methionine.[1] This reaction is predominantly catalyzed by L-methionine-γ-lyase (MGL), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][4] MGL facilitates the γ-elimination of L-methionine, yielding methanethiol, α-ketobutyrate, and ammonia.[3][4][5] This pathway is particularly significant in various bacteria, including species of Pseudomonas, Brevibacterium, and gut microbes like Fusobacterium nucleatum and Citrobacter freundii.[1][6]

Demethylation of Dimethylsulfoniopropionate (DMSP)

In marine environments, the degradation of dimethylsulfoniopropionate (DMSP), an abundant osmolyte produced by phytoplankton, is a significant source of methanethiol.[6] This process, known as the demethylation/demethiolation pathway, involves the initial demethylation of DMSP to methylmercaptopropionate (MMPA) by the enzyme DMSP demethylase. Subsequent enzymatic steps convert MMPA to methanethiol.[1]

Methylation of Sulfide

Methanethiol can also be formed through the methylation of hydrogen sulfide (H₂S). This reaction is catalyzed by thiol S-methyltransferases, which utilize methyl donors such as S-adenosylmethionine (SAM).[1] This pathway has been observed in anaerobic bacteria during the degradation of methoxylated aromatic compounds.[1]

Microbial Consumption of Methanethiol

Microorganisms have evolved diverse strategies to utilize or detoxify methanethiol, playing a crucial role in regulating its concentration in various environments.

Aerobic Oxidation

In the presence of oxygen, the primary degradation pathway for methanethiol is its oxidation, a reaction catalyzed by methanethiol oxidase (MTO).[1] This enzyme, found in a wide range of bacteria such as Hyphomicrobium and Thiobacillus species, converts methanethiol into formaldehyde, hydrogen sulfide (H₂S), and hydrogen peroxide (H₂O₂).[7][8] The gene encoding MTO, mtoX, has been identified in various methylotrophic and sulfur-oxidizing bacteria.[7]

Anaerobic Degradation

Under anoxic conditions, methanethiol serves as a substrate for methanogenesis by certain archaea.[1] Methanogens can utilize MT to produce methane. Additionally, some sulfate-reducing bacteria can anaerobically oxidize methanethiol.[9]

Methylation to Dimethyl Sulfide (DMS)

An alternative fate for methanethiol is its methylation to form dimethyl sulfide (DMS). This reaction is carried out by methyltransferase enzymes.[1]

Quantitative Data on Methanethiol Metabolism

The concentration, production, and consumption rates of methanethiol, along with the kinetic parameters of the key enzymes involved, vary significantly across different microbial species and environments.

| Parameter | Value | Organism/Environment | Reference |

| Concentration | |||

| 0.02–3.49 nM | Marine Systems | [10] | |

| 3–76 nM | Anoxic Freshwater Sediments | [1] | |

| 0.19–0.24 µmol/L | Human Flatus | [6] | |

| Production/Consumption Rates | |||

| MT Production from Methionine | 465 nmol mg total protein⁻¹ | Vibrio harveyi BB120 | [10] |

| MT Consumption Rate | 2.3 nmol ⋅ min⁻¹ ⋅ mg DW⁻¹ (Vmax) | Methylacidiphilum fumariolicum SolV | [8] |

| 0.05 mM (50% inhibition of sulfide oxidation) | Thioalkalivibrio sp. | [11] | |

| Enzyme Kinetics | |||

| Methionine-γ-lyase (MGL) | Km = 19.25 mM, Vmax = 0.8131 U/mL/min | Penicillium flavigenom | [12] |

| Methanethiol Oxidase (MTO) | Ks = 0.1 µM | Methylacidiphilum fumariolicum SolV | [8] |

Experimental Protocols

Measurement of Methanethiol

A common method for quantifying methanethiol in microbial cultures involves gas chromatography (GC) coupled with a flame photometric detector (FPD) or a mass spectrometer (MS).

Protocol: Headspace Gas Chromatography for Methanethiol Quantification [13][14]

-

Sample Preparation: Collect a headspace gas sample from the microbial culture using a gas-tight syringe.

-

Injection: Inject the gas sample into a GC equipped with a suitable column (e.g., Carbopack BHT100) for separating volatile sulfur compounds.

-

Detection: Detect and quantify methanethiol using an FPD, which is specific for sulfur-containing compounds.

-

Calibration: Generate a standard curve using known concentrations of methanethiol to quantify the amount in the sample.

Assay of Methionine-γ-lyase (MGL) Activity

The activity of MGL is typically determined by measuring the rate of one of its reaction products, such as α-ketobutyrate or methanethiol.

Protocol: Spectrophotometric Assay for MGL Activity [15]

-

Reaction Mixture: Prepare a reaction mixture containing L-methionine, pyridoxal 5'-phosphate, and a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).

-

Enzyme Addition: Initiate the reaction by adding the cell extract or purified MGL.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Stopping the Reaction: Terminate the reaction at specific time points by adding trichloroacetic acid.

-

Detection of α-ketobutyrate: The product, 2-ketobutyrate, can be derivatized with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form an azine derivative that can be quantified spectrophotometrically at 320 nm.

-

Calculation: Calculate the enzyme activity based on the rate of product formation.

Cultivation of Methanethiol-Degrading Microorganisms

Methylacidiphilum fumariolicum SolV, a thermoacidophilic methanotroph capable of consuming methanethiol, can be cultivated in a continuous bioreactor.

Protocol: Cultivation of Methylacidiphilum fumariolicum SolV [7]

-

Medium: Use a defined mineral medium with methanol as the carbon and energy source.

-

Bioreactor Setup: Grow the organism in a chemostat at 55°C and a pH of 2.2.

-

Growth Conditions: Maintain the culture under methanol limitation with a specific dilution rate (e.g., D = 0.013 h⁻¹).

-

Methanethiol Addition: For experiments, introduce methanethiol into the culture and monitor its consumption and effects on growth and metabolism.

Signaling Pathways and Regulation

Emerging evidence suggests that methanethiol and its metabolic pathways are integrated into microbial signaling networks.

Quorum Sensing

In the marine bacterium Vibrio harveyi, the production of methanethiol from methionine is regulated by quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[10] This finding suggests that methanethiol production may be a collective behavior in some microbial communities.

Caption: Quorum sensing regulation of methanethiol production in Vibrio harveyi.

Gene Regulation

The expression of genes involved in methanethiol metabolism is subject to regulation. For instance, the expression of the megL gene in some Enterobacteriaceae may be induced by the presence of high concentrations of L-methionine.[3] In Komagataella phaffii, the expression of the gene encoding cystathionine gamma-lyase, an enzyme involved in cysteine biosynthesis which can influence methionine metabolism, is reduced in the presence of methionine.[16]

Implications for Drug Development

The microbial metabolism of methanethiol, particularly within the human gut, has significant implications for health and disease, making it a potential target for drug development.

Gut Dysbiosis and Colorectal Cancer

Elevated levels of methanethiol produced by the gut microbiota have been associated with colorectal cancer (CRC).[6] Certain methanethiol-producing bacteria, such as Fusobacterium nucleatum, are enriched in the gut microbiome of CRC patients.[6] Methanethiol can inhibit cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain, potentially contributing to cellular dysfunction.[6] Therefore, inhibiting microbial methanethiol production could be a therapeutic strategy to mitigate its detrimental effects in the gut.

Targeting Microbial Enzymes

The enzymes responsible for microbial methanethiol production, such as methionine-γ-lyase (MGL), represent attractive targets for the development of specific inhibitors. As MGL is present in pathogenic microorganisms but absent in mammals, inhibitors of this enzyme could serve as novel antimicrobial agents with selective toxicity.[17] For example, natural compounds like gallic acid have been shown to inhibit the MGL from Fusobacterium nucleatum, thereby reducing its production of H₂S, a related volatile sulfur compound.[17]

Caption: Targeting microbial MGL for therapeutic intervention.

Conclusion

Methanethiol is a multifaceted molecule at the crossroads of microbial sulfur metabolism. Its production and consumption are governed by a diverse array of microbial enzymes and pathways that are finely tuned to environmental conditions. The growing understanding of the quantitative aspects of methanethiol metabolism, coupled with detailed experimental methodologies, is paving the way for a deeper appreciation of its role in microbial ecology and its impact on host health. The intricate regulation of methanethiol metabolic pathways and its connection to quorum sensing highlight its integration into the complex communication networks of the microbial world. For drug development professionals, the enzymes of microbial methanethiol metabolism, particularly in the context of the gut microbiome, present promising targets for the development of novel therapeutics to address a range of human diseases. Continued research in this area is essential to fully unravel the complexities of methanethiol's role and to harness this knowledge for biotechnological and medical advancements.

References

- 1. caister.com [caister.com]

- 2. researchgate.net [researchgate.net]

- 3. A Gene Encoding l-Methionine γ-Lyase Is Present in Enterobacteriaceae Family Genomes: Identification and Characterization of Citrobacter freundii l-Methionine γ-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 5. Identification and Functional Analysis of the Gene Encoding Methionine-γ-Lyase in Brevibacterium linens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. Frontiers | Methanethiol Consumption and Hydrogen Sulfide Production by the Thermoacidophilic Methanotroph Methylacidiphilum fumariolicum SolV [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Quorum Sensing Regulates the Production of Methanethiol in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of microbiological sulfide oxidation by methanethiol and dimethyl polysulfides at natron-alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Production and purification of methionine gamma-lyase from Iranian soil mulds: investigation of physicochemical properties and anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Methanethiol Consumption and Hydrogen Sulfide Production by the Thermoacidophilic Methanotroph Methylacidiphilum fumariolicum SolV - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

Methanethiol: A Comprehensive Technical Guide to its Role as a Biomarker in Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methanethiol (CH₃SH), a volatile sulfur compound, is emerging as a significant biomarker in the study of various diseases. Produced by both the gut microbiota and endogenous cellular processes, its concentration in biological matrices such as breath, blood, urine, and feces can be indicative of pathological states, including cancer, liver disease, and potentially neurodegenerative and inflammatory bowel diseases. This technical guide provides an in-depth overview of methanethiol's role as a biomarker, focusing on its metabolic pathways, quantitative data from clinical studies, and detailed experimental protocols for its detection. The dysregulation of methanethiol metabolism, particularly the interplay between its degradation by Selenium-Binding Protein 1 (SELENBP1) and its production, offers a promising avenue for non-invasive disease detection and monitoring, as well as for the development of novel therapeutic strategies.

Introduction to Methanethiol

Methanethiol, also known as methyl mercaptan, is a colorless gas with a distinct odor reminiscent of rotten cabbage. It is perceptible to humans at very low concentrations, in the range of 1–2 parts per billion (ppb)[1]. While toxic at high concentrations due to its inhibition of cytochrome c oxidase in the mitochondrial respiratory chain, at physiological levels, it is a key intermediate in sulfur metabolism[1][2].

The primary sources of methanethiol in the human body are:

-

Exogenous Production: The gut microbiome is the main contributor to methanethiol production through the metabolism of dietary methionine by various bacteria, including strains like Fusobacterium nucleatum, which is found in higher abundance in colorectal cancer patients[1][3].

-

Endogenous Production: Human cells can produce methanethiol through several enzymatic and non-enzymatic pathways. The enzyme methyltransferase-like protein 7B (METTL7B) can methylate hydrogen sulfide (H₂S) to form methanethiol[1][3]. Additionally, under conditions of high methionine and glucose often seen in cancer cells, non-enzymatic Maillard reactions can also generate methanethiol[3].

The primary route of methanethiol detoxification is its oxidation by the enzyme Selenium-Binding Protein 1 (SELENBP1) , which functions as a methanethiol oxidase (MTO)[1][3]. This enzyme converts methanethiol into hydrogen sulfide (H₂S), formaldehyde, and hydrogen peroxide (H₂O₂)[2].

Methanethiol as a Biomarker in Cancer

The dysregulation of methanethiol metabolism is a hallmark of several cancers. This is primarily due to the downregulation of the tumor suppressor protein SELENBP1 and the upregulation of methanethiol-producing enzymes like METTL7B in tumor tissues[1][3]. This metabolic shift leads to an accumulation of methanethiol, which, due to its volatility, can be detected in various bodily excretions, making it a promising non-invasive biomarker.

Colorectal Cancer (CRC)

In CRC, the gut microbiota composition is often altered, with an over-representation of methanethiol-producing bacteria such as Fusobacterium nucleatum[3]. This leads to increased methanethiol concentrations in the flatus of CRC patients compared to healthy individuals[3].

Oral Squamous Cell Carcinoma (OSCC)

Elevated concentrations of methanethiol have been detected in the exhaled breath of patients with OSCC[3]. This is likely due to increased endogenous production within the tumor tissue. Studies have shown that both hydrogen sulfide and methanethiol levels are higher in the breath of OSCC patients[4].

Other Cancers

The potential of methanethiol and its derivatives as biomarkers extends to other cancers. For instance, elevated levels of dimethyl sulfide (DMS), a methylated derivative of methanethiol, have been reported in the breath of patients with hepatocellular carcinoma (HCC) and lung cancer[3].

Methanethiol in Liver Disease

The liver plays a crucial role in detoxifying circulating methanethiol. In patients with liver cirrhosis, impaired liver function can lead to an accumulation of methanethiol in the blood.

One study found significantly elevated blood methanethiol concentrations in patients with alcoholic liver disease and hepatic encephalopathy. The levels of methanethiol also correlated with the severity of the encephalopathy, suggesting its potential as a prognostic marker[3].

Methanethiol in Neurodegenerative and Inflammatory Bowel Diseases

The role of methanethiol as a specific biomarker in neurodegenerative diseases like Alzheimer's disease and in Inflammatory Bowel Disease (IBD) is still under investigation. However, there is growing evidence linking gut dysbiosis and altered sulfur metabolism to these conditions.

In IBD, which includes Crohn's disease and ulcerative colitis, alterations in the gut microbiota can lead to changes in the production of sulfur-containing metabolites. Some studies have reported elevated levels of sulfur-containing metabolites, including methanethiol, in the feces of IBD patients[5].

In the context of Alzheimer's disease, while direct measurements of methanethiol are scarce, studies have shown alterations in the levels of other thiol-containing molecules like homocysteine, cysteine, and glutathione in the serum and brain of patients, indicating a dysregulation of sulfur amino acid metabolism[6][7]. Oxidative stress, a key factor in neurodegeneration, is closely linked to thiol redox homeostasis.

Quantitative Data Summary

The following tables summarize the available quantitative data for methanethiol concentrations in various diseases.

| Disease | Biological Sample | Patient Group | Methanethiol Concentration | Control Group Concentration | Reference |

| Liver Disease | Blood | Encephalopathic Patients with Liver Disease | 13.2 ± 1.0 nmol/ml | 5.7 ± 0.3 nmol/ml | [5][8] |

| Non-Encephalopathic Patients with Liver Disease | 7.7 ± 1.1 nmol/ml | 5.7 ± 0.3 nmol/ml | [5][8] | ||

| Colorectal Cancer | Flatus | Colorectal Cancer Patients | Higher than controls (specific values not provided) | 0.19–0.24 µmol/L (in healthy volunteers on a specific diet) | [1][3] |

| Oral Squamous Cell Carcinoma | Breath | Oral Squamous Cell Carcinoma Patients | Higher than controls (specific values not provided) | Not specified | [3][4] |

Experimental Protocols

Quantification of Methanethiol in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile organic compounds like methanethiol in biological samples[9]. The following provides a general framework for such an analysis.

6.1.1. Sample Collection and Preparation

-

Breath: Breath samples can be collected in specialized bags (e.g., Tedlar® bags) or by using thermal desorption tubes. Pre-concentration techniques such as solid-phase microextraction (SPME) or thermal desorption are often required to enrich the volatile compounds[10][11].

-

Blood (Plasma/Serum):

-

Pipette 100 µL of serum or plasma into a microcentrifuge tube.

-

Add a known amount of an internal standard (e.g., a deuterated version of methanethiol or another thiol).

-

Precipitate proteins by adding a solvent like methanol (e.g., 400 µL of methanol to 100 µL of plasma)[12].

-

Vortex the mixture and centrifuge to pellet the proteins.

-

Transfer the supernatant to a new vial for analysis. For volatile compounds, headspace analysis is preferred.

-

-

Feces:

-

Homogenize a known weight of fecal sample in a sealed vial with a suitable buffer.

-

An internal standard should be added.

-

For volatile analysis, the headspace gas is sampled and injected into the GC-MS.

-

6.1.2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for volatile sulfur compounds (e.g., a PLOT column or a column with a non-polar stationary phase).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

-

Inlet: A split/splitless inlet is commonly used. For trace analysis, splitless injection is preferred.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Full scan mode is used for untargeted analysis to identify unknown compounds. For targeted quantification of methanethiol, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is used for higher sensitivity and specificity. The characteristic ions for methanethiol (m/z 48, 47, 45) would be monitored.

-

6.1.3. Quantification

Quantification is typically performed by creating a calibration curve using standards of known methanethiol concentrations. The concentration in the sample is determined by comparing the peak area of methanethiol to the peak area of the internal standard and referencing the calibration curve.

Signaling Pathways and Molecular Mechanisms

The role of methanethiol as a biomarker is intrinsically linked to the molecular pathways that govern its metabolism and the cellular responses it elicits.

The SELENBP1/METTL7B Axis in Cancer

In healthy cells, SELENBP1 expression is high, ensuring the efficient detoxification of methanethiol. However, in many cancers, SELENBP1 is downregulated. This downregulation can be due to epigenetic modifications like promoter methylation[13]. Concurrently, the expression of METTL7B, an enzyme that can produce methanethiol, is often upregulated in cancer cells[1][3]. This creates a metabolic switch, leading to the accumulation of methanethiol.

References

- 1. Detoxification of hydrogen sulfide and methanethiol in the cecal mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutations in SELENBP1, encoding a novel human methanethiol oxidase, cause extra-oral halitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serum Free Thiols Are Superior to Fecal Calprotectin in Reflecting Endoscopic Disease Activity in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. researchgate.net [researchgate.net]

- 7. Changes in Biothiol Levels Are Closely Associated with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. researchgate.net [researchgate.net]

- 10. Gene - SELENBP1 [maayanlab.cloud]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Frontiers | The role of SELENBP1 and its epigenetic regulation in carcinogenic progression [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Applications of Methanethiol-13C in Environmental Science

Introduction

Methanethiol (CH₃SH), a volatile organosulfur compound, is a critical intermediate in the global biogeochemical sulfur cycle.[1] It plays a significant role in atmospheric chemistry, contributing to the formation of sulfate aerosols that influence climate.[2][3] Understanding the sources, sinks, and transformation pathways of methanethiol is paramount for accurate environmental modeling and for assessing the environmental impact of both natural and anthropogenic sulfur emissions. The use of stable isotope-labeled compounds, particularly this compound (¹³CH₃SH), offers a powerful tool for tracing the fate of methanethiol in various environmental matrices. This technical guide provides an in-depth overview of the potential applications of this compound in environmental science, complete with hypothetical experimental protocols, data presentation strategies, and visualizations to facilitate future research in this area.

1. Core Applications of this compound in Environmental Science

The primary application of this compound is as a tracer to elucidate the complex pathways of methanethiol in the environment. Key research areas where ¹³CH₃SH can provide invaluable insights include:

-

Microbial Cycling and Biogeochemistry: Identifying and quantifying the microbial communities responsible for methanethiol production and consumption in various environments such as soils, sediments, and aquatic systems. Stable Isotope Probing (SIP) with ¹³CH₃SH can be used to label the DNA, RNA, or proteins of microorganisms that actively metabolize methanethiol.

-

Atmospheric Chemistry and Source Apportionment: Differentiating between various sources of atmospheric methanethiol (e.g., biogenic from marine or terrestrial ecosystems versus anthropogenic emissions). By analyzing the isotopic signature of methanethiol and its oxidation products in atmospheric samples, researchers can better constrain emission inventories and improve climate models.

-

Metabolic Pathway Analysis: Elucidating the specific biochemical pathways involved in the production and degradation of methanethiol in microorganisms. ¹³C-Metabolic Flux Analysis (¹³C-MFA) can be employed to quantify the flow of carbon from methanethiol through central metabolic pathways.

2. Quantitative Data Presentation

Effective use of this compound as a tracer requires robust quantification of its incorporation into various biomolecules and its transformation products. The following tables provide templates for organizing and presenting quantitative data from such experiments.

Table 1: Global Methanethiol Budget and Atmospheric Concentrations

| Parameter | Value | Reference |

| Global Annual MeSH Emission | 4.2 - 5.7 ± 0.6 Tg S yr⁻¹ | [2] |

| Global Burden of MeSH | 11.7 Gg S | [2] |

| Global Annual Average Lifetime | 4.1 hours | [2] |

| Mean Surface Global Annual Mixing Ratio (over oceans) | 15.2 ppt | [2] |

| Regional Surface Layer SO₂ Concentration Increase due to MeSH | up to 40-60% | [2] |

Table 2: Hypothetical Data from a ¹³C-Methanethiol Stable Isotope Probing Experiment in Sediment

| Sample ID | Incubation Time (days) | δ¹³C of DNA (‰) | ¹³C Atom % Excess in DNA | Key Microbial Phyla Identified (via 16S rRNA sequencing) |

| Control (¹²C-MeSH) | 14 | -25.2 | 0 | Proteobacteria, Firmicutes |

| Treatment (¹³C-MeSH) | 14 | +150.8 | 1.5 | Proteobacteria, Actinobacteria |

| Control (¹²C-MeSH) | 30 | -24.9 | 0 | Proteobacteria, Firmicutes |

| Treatment (¹³C-MeSH) | 30 | +350.1 | 3.6 | Proteobacteria, Actinobacteria, Bacteroidetes |

3. Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for key experimental approaches.

3.1. Protocol for Stable Isotope Probing (SIP) with ¹³C-Methanethiol in Anoxic Sediments

This protocol is adapted from methodologies used for ¹³C-labeled methane incubation studies.

Objective: To identify and characterize methanethiol-consuming microorganisms in anoxic sediment.

Materials:

-

Anoxic sediment slurry

-

60-ml glass bottles with rubber stoppers and crimp caps

-

Nitrogen gas (N₂)

-

¹³C-Methanethiol (gas or dissolved in anoxic water)

-

¹²C-Methanethiol (for control experiments)

-

Gas chromatograph-mass spectrometer (GC-MS) for headspace analysis

-

DNA extraction kit

-

Ultracentrifuge for isopycnic centrifugation

-

16S rRNA gene sequencing platform

Procedure:

-

Preparation of Microcosms:

-

In an anaerobic chamber, dispense 20 g of anoxic sediment slurry into 60-ml glass bottles.

-

Seal the bottles with rubber stoppers and aluminum crimp caps.

-

Flush the headspace of each bottle with N₂ gas for 5 minutes to ensure anoxic conditions.

-

-

Introduction of ¹³C-Methanethiol:

-

Inject a known concentration of ¹³C-Methanethiol into the headspace of the treatment bottles. For control bottles, inject an equivalent amount of ¹²C-Methanethiol. The amount will depend on the expected consumption rates and should be determined in preliminary experiments.

-

-

Incubation:

-

Incubate the bottles in the dark at the in-situ temperature of the sediment.

-

Periodically, sacrifice replicate bottles from both treatment and control groups (e.g., at 0, 7, 14, and 30 days).

-

-

Analysis of Methanethiol Consumption:

-

At each time point, analyze the headspace concentration of methanethiol using GC-MS to monitor its consumption.

-

-

DNA Extraction and Isopycnic Centrifugation:

-

Extract total DNA from the sediment samples.

-

Separate the ¹³C-labeled DNA from the unlabeled (¹²C) DNA by isopycnic centrifugation in a cesium chloride (CsCl) gradient.

-

-

Identification of Active Microorganisms:

-

Fractionate the CsCl gradient and quantify the DNA in each fraction.

-

Identify the "heavy" DNA fractions (containing ¹³C-labeled DNA) from the treatment samples.

-

Amplify and sequence the 16S rRNA gene from the heavy DNA fractions to identify the microorganisms that assimilated the carbon from ¹³C-Methanethiol.

-

3.2. Protocol for ¹³C-Metabolic Flux Analysis (¹³C-MFA) in a Methanethiol-Degrading Bacterium

Objective: To quantify the metabolic fluxes in a bacterium capable of utilizing methanethiol as a carbon source.

Materials:

-

Pure culture of a methanethiol-degrading bacterium

-

Defined mineral medium

-

¹³C-Methanethiol as the sole carbon source

-

Liquid chromatography-mass spectrometry (LC-MS) for analyzing intracellular metabolites

-

Metabolic flux analysis software (e.g., INCA, Metran)

Procedure:

-

Culturing:

-

Grow the bacterial culture in a chemostat with a defined mineral medium and ¹²C-methanethiol as the limiting nutrient until a steady state is reached.

-

-

Isotopic Labeling:

-

Switch the feed to a medium containing ¹³C-Methanethiol at a known isotopic purity (e.g., 99 atom % ¹³C).

-

-

Sampling:

-

Collect cell samples at multiple time points after the switch to the labeled substrate. The sampling frequency should be high enough to capture the dynamics of isotopic labeling in intracellular metabolites.

-

-

Metabolite Extraction and Analysis:

-

Quench the metabolism rapidly (e.g., by cold methanol) and extract intracellular metabolites.

-

Analyze the mass isotopomer distributions of key central metabolites (e.g., amino acids, organic acids) using LC-MS.

-

-

Flux Calculation:

-

Use the measured mass isotopomer distributions and a stoichiometric model of the organism's central metabolism to calculate the intracellular metabolic fluxes using specialized software.

-

4. Visualizations

Diagrams are essential for illustrating complex environmental and biological processes.

Caption: Biogeochemical cycling of methanethiol.

Caption: Stable Isotope Probing (SIP) experimental workflow.

This compound is a potent, yet underutilized, tool in environmental science. Its application in stable isotope probing and metabolic flux analysis has the potential to significantly advance our understanding of the biogeochemical sulfur cycle, atmospheric chemistry, and microbial ecology. The protocols and frameworks presented in this guide are intended to serve as a foundation for researchers to design and execute novel experiments that will shed light on the intricate environmental pathways of methanethiol. By tracing the journey of the ¹³C atom from methanethiol into microbial biomass and atmospheric reaction products, we can gain unprecedented insights into the functioning of our planet's complex systems.

References

Methodological & Application

Application Note: Tracing One-Carbon Metabolism with Methanethiol-13C

Introduction

Methanethiol (CH₃SH), a volatile sulfur compound, is a product of methionine metabolism and gut microbial activity. In mammalian cells, its primary detoxification pathway involves oxidation by selenium-binding protein 1 (SELENBP1), which functions as a methanethiol oxidase (MTO). This reaction converts methanethiol into formaldehyde, hydrogen sulfide (H₂S), and hydrogen peroxide. The production of formaldehyde provides a direct link to one-carbon (1C) metabolism, a critical network of pathways that supply single carbon units for the biosynthesis of nucleotides, amino acids, and for methylation reactions. This application note describes a methodology for using Methanethiol-13C as a stable isotope tracer to investigate the flux through the methanethiol degradation pathway and its contribution to 1C metabolism.

Principle

By introducing this compound (¹³CH₃SH) to a biological system, the ¹³C-labeled methyl group is enzymatically converted to ¹³C-formaldehyde. This labeled formaldehyde can then enter the folate cycle, leading to the incorporation of the ¹³C label into various downstream metabolites. The extent and pattern of ¹³C enrichment in these metabolites can be quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing insights into the activity of the methanethiol oxidation pathway and its connection to central carbon metabolism.

Applications

-

Cancer Metabolism Research: Many cancer cells exhibit altered 1C metabolism to support rapid proliferation. Tracing the contribution of methanethiol to the 1C pool can elucidate novel metabolic dependencies in cancer.

-

Drug Development: Targeting enzymes in the methanethiol metabolism pathway could be a therapeutic strategy. This compound can be used to assess the efficacy of inhibitors of SELENBP1 or downstream enzymes in the folate pathway.

-

Toxicology and Detoxification Studies: Investigating the flux of methanethiol through its detoxification pathways is crucial for understanding its role in various pathologies and for developing strategies to mitigate its toxic effects.

-

Microbiome Research: The gut microbiota is a significant source of methanethiol. This tracer can be used to study the metabolic fate of microbially-produced methanethiol in host tissues.

Metabolic Pathway of this compound

The core of this tracing strategy lies in the enzymatic conversion of this compound and the subsequent entry of the labeled carbon into the folate cycle.

Experimental Workflow

A typical workflow for a this compound tracing experiment involves several key steps from cell culture to data analysis.

Protocols

Cell Culture and Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

-

Cell line of interest (e.g., HeLa, HCT116)

-

Appropriate cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound (¹³CH₃SH) gas or a solution in a suitable solvent (e.g., DMSO)

-

Cell culture plates (e.g., 6-well plates)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.

-

Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium. This is typically the standard culture medium.

-

Labeling:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to each well.

-

Introduce this compound to the desired final concentration. If using a gas, this can be done in a sealed chamber. If using a stock solution, add the appropriate volume to the medium. Note: Due to the volatility and toxicity of methanethiol, all manipulations should be performed in a well-ventilated fume hood.

-

Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

-

Metabolite Extraction

Materials:

-

Cold (-80°C) 80% Methanol (v/v) in water

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >15,000 x g

Procedure:

-

Quenching and Extraction:

-

At the end of the labeling period, rapidly aspirate the labeling medium.

-

Immediately place the plate on dry ice and add 1 mL of cold (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.

-

Incubate at -80°C for at least 15 minutes.

-

-

Cell Lysis and Collection:

-

Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Centrifugation:

-

Centrifuge the tubes at >15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

-

Sample Collection:

-

Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

-

Store the extracts at -80°C until analysis.

-

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

General Procedure:

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

-

Chromatographic Separation: Separate the metabolites using an appropriate HPLC column (e.g., a HILIC or reversed-phase column) and gradient.

-

Mass Spectrometry: Analyze the eluting metabolites using the mass spectrometer in negative or positive ion mode, depending on the target metabolites. Acquire data in full scan mode to detect all isotopologues of the metabolites of interest.

-

Data Analysis:

-

Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.

-

Extract the ion chromatograms for each isotopologue (M+0, M+1, etc.) of the target metabolites.

-

Calculate the fractional enrichment of ¹³C in each metabolite.

-

Data Presentation

The following tables present hypothetical quantitative data from a this compound tracing experiment in a cancer cell line.

Table 1: Fractional ¹³C Enrichment in Folate Cycle Intermediates

| Metabolite | Time (hours) | M+1 Enrichment (%) |

| Serine | 1 | 0.5 ± 0.1 |

| 4 | 2.3 ± 0.3 | |

| 8 | 5.1 ± 0.6 | |

| 24 | 10.2 ± 1.1 | |

| Glycine | 1 | 0.3 ± 0.1 |

| 4 | 1.8 ± 0.2 | |

| 8 | 4.2 ± 0.5 | |

| 24 | 8.5 ± 0.9 |

Table 2: ¹³C Label Incorporation into Purine Nucleotides

| Metabolite | Time (hours) | M+1 Enrichment (%) |

| Adenosine Monophosphate (AMP) | 4 | 1.1 ± 0.2 |

| 8 | 3.5 ± 0.4 | |

| 24 | 7.8 ± 0.8 | |

| Guanosine Monophosphate (GMP) | 4 | 0.9 ± 0.2 |

| 8 | 3.1 ± 0.3 | |

| 24 | 7.2 ± 0.7 |

Table 3: Effect of SELENBP1 Inhibition on ¹³C Enrichment

| Condition | Metabolite | M+1 Enrichment (%) after 8h |

| Control | Serine | 5.1 ± 0.6 |

| SELENBP1 Inhibitor | Serine | 0.8 ± 0.2 |

| Control | AMP | 3.5 ± 0.4 |

| SELENBP1 Inhibitor | AMP | 0.5 ± 0.1 |

Conclusion

This compound is a promising tracer for elucidating the metabolic fate of methanethiol and its contribution to one-carbon metabolism. The protocols and methodologies outlined in this application note provide a framework for researchers to design and execute experiments to investigate these pathways in various biological contexts. The ability to trace the flow of carbon from methanethiol into essential biomolecules offers a powerful tool for understanding metabolic reprogramming in disease and for the development of novel therapeutic strategies.

Application Notes and Protocols for 13C-Methanethiol Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiol (CH₃SH), a volatile sulfur compound, is a critical intermediate in sulfur metabolism and has been implicated in various physiological and pathological states, including cancer and liver disease.[1] Its distinct, pungent odor is also associated with halitosis and flatus.[2] The dysregulation of methanethiol metabolism, including its production from methionine and its degradation, represents a potential diagnostic biomarker and a therapeutic target.[1][3]

Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.[4][5] By introducing a ¹³C-labeled substrate (a "tracer") into a biological system and tracking the incorporation of ¹³C into downstream metabolites, researchers can elucidate the activity of metabolic pathways.[4][6] This document provides detailed protocols and application notes for conducting ¹³C-Methanethiol Metabolic Flux Analysis, enabling the quantitative assessment of pathways involved in its synthesis and degradation.

Core Concepts and Applications

1. Principle of ¹³C-MFA: The core principle of ¹³C-MFA is to introduce a ¹³C-labeled precursor of methanethiol, such as ¹³C-methionine, into cell culture or an in vivo model.[4][7] As the cells metabolize the labeled methionine, the ¹³C isotope is incorporated into methanethiol and its subsequent metabolic products. By measuring the isotopic enrichment patterns in these compounds using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to calculate the intracellular metabolic fluxes.[5][8]

2. Applications in Research and Drug Development:

-

Disease Mechanism Elucidation: Quantify alterations in methanethiol metabolism in cancer cells, where the methanethiol-degrading enzyme SELENBP1 is often downregulated.[1][3]

-

Biomarker Discovery: Identify metabolic signatures associated with elevated methanethiol levels for non-invasive cancer diagnosis.[1]

-

Drug Target Validation: Assess the impact of novel therapeutic agents on methanethiol-producing or -degrading pathways.

-

Toxicology Studies: Understand the metabolic fate and detoxification pathways of methanethiol, a known toxic compound at high concentrations.[1][9]

Key Metabolic Pathways of Methanethiol

Methanethiol metabolism is centered around the sulfur-containing amino acid, methionine. Key pathways include its generation from methionine and its subsequent oxidation or methylation.

Caption: Key metabolic pathways of methanethiol synthesis and degradation.

Experimental Workflow for ¹³C-Methanethiol MFA

A typical workflow involves designing the labeling experiment, culturing cells with the ¹³C tracer, extracting metabolites, analyzing isotopic enrichment, and finally, computational modeling to estimate fluxes.

References

- 1. Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methanethiol - Wikipedia [en.wikipedia.org]

- 3. db-thueringen.de [db-thueringen.de]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. mdpi.com [mdpi.com]

- 6. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 7. Frontiers | Thiol Metabolism and Volatile Metabolome of Clostridioides difficile [frontiersin.org]

- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Application Note: Quantification of Methanethiol-¹³C by GC-MS using Stable Isotope Dilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiol (CH₃SH) is a highly volatile sulfur compound involved in various biological and pathological processes, including methionine metabolism, oxidative stress, and inflammation. Accurate quantification of methanethiol in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker in drug development. This application note describes a robust and sensitive method for the quantification of methanethiol in biological samples using gas chromatography-mass spectrometry (GC-MS) with a stable isotope-labeled internal standard, Methanethiol-¹³C (¹³CH₃SH).

The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision.[1] This method employs headspace solid-phase microextraction (HS-SPME) for sample preconcentration, followed by GC-MS analysis in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[2][3][4]

Experimental Protocols

Materials and Reagents

-

Methanethiol (CH₃SH) standard

-

Methanethiol-¹³C (¹³CH₃SH) standard

-

Pentafluorobenzyl bromide (PFBB) derivatizing agent

-

Acetone, HPLC grade

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Deionized water

-

Biological matrix (e.g., plasma, urine, cell culture supernatant)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating

Sample Preparation and Derivatization

Due to the high volatility and reactivity of methanethiol, a headspace extraction technique is employed. Derivatization with pentafluorobenzyl bromide (PFBB) is performed to improve chromatographic properties and enhance sensitivity.

-

Sample Collection and Storage: Biological samples should be collected in airtight containers and stored at -80°C until analysis to minimize the loss of volatile methanethiol.

-

Preparation of Standards:

-

Prepare a stock solution of methanethiol and methanethiol-¹³C in a suitable solvent.

-

Create a series of calibration standards by spiking known concentrations of methanethiol into the same biological matrix as the samples.

-

Spike each calibration standard and sample with a fixed concentration of the methanethiol-¹³C internal standard.

-

-

Headspace SPME and Derivatization:

-

Place 5 mL of the sample (or calibration standard) into a 20 mL headspace vial.

-

Add NaCl to saturate the solution and enhance the partitioning of methanethiol into the headspace.

-

Adjust the pH of the sample to ~10 with NaOH to deprotonate the thiol group, facilitating the derivatization reaction.

-

Add 50 µL of a 10 mg/mL solution of PFBB in acetone to the vial.

-

Immediately seal the vial and incubate at 60°C for 30 minutes with gentle agitation to allow for derivatization to occur in the headspace.

-

Following incubation, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 20 minutes at 60°C to extract the derivatized analytes.

-

GC-MS Analysis

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 150°C

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.[5]

Quantitative Data

The following tables summarize the expected quantitative performance of this method.

Table 1: Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Methanethiol-PFB derivative | 181 | 48 |

| Methanethiol-¹³C-PFB derivative | 181 | 49 |

Table 2: Calibration Curve and Performance Data

| Parameter | Value |

| Calibration Range | 0.1 - 50 µg/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/L |

| Limit of Quantification (LOQ) | 0.1 µg/L |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Visualizations

Caption: Experimental workflow for the quantification of Methanethiol-¹³C by GC-MS.

Caption: Simplified metabolic pathway showing the production of methanethiol.

Conclusion

The described HS-SPME-GC-MS method provides a sensitive, selective, and accurate approach for the quantification of methanethiol in biological samples. The use of a stable isotope-labeled internal standard, Methanethiol-¹³C, ensures reliable results by correcting for analytical variability. This method is well-suited for applications in clinical research, metabolomics, and drug development where precise measurement of methanethiol is required.

References

Application Notes and Protocols for the Derivatization of Volatile Thiols for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile thiols are a class of sulfur-containing organic compounds known for their potent aromas and significant roles in various fields, including food and beverage science, environmental analysis, and biomarker discovery. Their analysis by gas chromatography-mass spectrometry (GC-MS) is often challenging due to their high volatility, reactivity, and low concentrations in complex matrices. Derivatization is a crucial sample preparation step that enhances the analytical performance by improving the stability, chromatographic properties, and mass spectrometric detection of these challenging analytes.

This document provides detailed application notes and experimental protocols for several common and effective derivatization methods for volatile thiols for GC-MS analysis. The information is intended to guide researchers in selecting and implementing the most suitable derivatization strategy for their specific analytical needs.

Pentafluorobenzyl Bromide (PFBBr) Derivatization

Pentafluorobenzyl bromide (PFBBr) is a widely used and highly effective derivatization reagent for thiols. It reacts with the thiol group via a nucleophilic substitution reaction to form a stable, less volatile, and highly electron-capturing derivative. This makes the derivatives particularly suitable for sensitive detection by GC-MS, especially with negative chemical ionization (NCI).

Reaction Mechanism

The derivatization of a thiol (R-SH) with PFBBr proceeds as follows:

Caption: PFBBr reacts with a thiol in the presence of a base to form a stable thioether derivative.

Quantitative Data Summary

The following table summarizes the quantitative performance of PFBBr derivatization for selected volatile thiols from various studies.

| Analyte | Matrix | Method | Limit of Detection (LOD) | Reference |

| 4-mercapto-4-methyl-2-pentanone (4-MMP) | Wine | HS-SPME-GC-EI-MS | 0.9 ng/L | [1] |

| 3-mercaptohexanol (3-MH) | Wine | HS-SPME-GC-EI-MS | 1 ng/L | [1] |

| 3-mercaptohexylacetate (3-MHA) | Wine | HS-SPME-GC-EI-MS | 17 ng/L | [1] |

| Hydrogen Sulfide (as S-PFB₂) | Whole Blood | GC/MS | 0.01 µg/g | [2] |

Experimental Protocol: PFBBr Derivatization with Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted for the analysis of volatile thiols in a liquid matrix such as wine or beer.[3][4]

Materials:

-

Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10 mg/mL in acetone)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Sodium chloride (NaCl)

-

Internal standard solution (e.g., deuterated thiol analogs)

-

Sample (e.g., 40 mL of wine)

-

20 mL headspace vials with magnetic screw caps and septa

-

SPME fiber assembly (e.g., PDMS/DVB)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Pipette 40 mL of the sample into a suitable container.

-

Add an appropriate amount of the internal standard solution.

-

Adjust the pH of the sample to >10 with the NaOH solution.

-

-

Derivatization:

-

Add 100 µL of the PFBBr solution to the sample.

-

Cap the container and vortex vigorously for 1 minute.

-

Allow the reaction to proceed at room temperature for 15 minutes with occasional vortexing.

-

-

Extraction:

-

Transfer a 10 mL aliquot of the derivatized sample into a 20 mL headspace vial.

-

Add 3 g of NaCl to the vial to enhance the partitioning of the analytes into the headspace.

-

Immediately cap the vial tightly.

-

-

HS-SPME:

-

Place the vial in the autosampler tray of the GC-MS system.

-

Incubate the sample at a specific temperature (e.g., 70°C) for a set time (e.g., 10 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 60 minutes) at the same temperature with continued agitation.

-

-

GC-MS Analysis:

-

Retract the fiber and inject it into the GC inlet for thermal desorption of the analytes.

-

Analyze the desorbed compounds using an appropriate GC temperature program and MS detection parameters.

-

Caption: Workflow for PFBBr derivatization followed by HS-SPME-GC-MS analysis.

N-Ethylmaleimide (NEM) Derivatization

N-Ethylmaleimide (NEM) is a thiol-specific alkylating agent that rapidly and irreversibly reacts with the sulfhydryl group of thiols under mild conditions. This derivatization is particularly useful for stabilizing thiols and preventing their oxidation during sample preparation. The resulting thioether derivatives are stable and can be analyzed by GC-MS.

Reaction Mechanism

NEM reacts with a thiol via a Michael addition reaction:

Caption: NEM reacts with a thiol to form a stable thioether adduct.

Quantitative Data Summary

While NEM is widely used for thiol stabilization, especially in biological samples for LC-MS analysis, specific quantitative data for volatile thiols by GC-MS is less commonly reported in direct comparison to other methods. However, its high reactivity and specificity make it an excellent choice for preventing analyte loss. Studies have shown derivatization efficiencies of over 97% for thiols like cysteine within 30 minutes.

Experimental Protocol: NEM Derivatization

This protocol provides a general procedure for the derivatization of thiols in a liquid sample.

Materials:

-

N-Ethylmaleimide (NEM) solution (e.g., 100 mM in a suitable solvent like acetonitrile or water)

-

Sample containing volatile thiols

-

Internal standard solution

-

Quenching solution (e.g., excess cysteine or β-mercaptoethanol)

-

Extraction solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

To 1 mL of the sample, add an appropriate amount of the internal standard.

-

Adjust the pH of the sample to between 6.5 and 7.5 for optimal reaction.

-

-

Derivatization:

-

Add a 10-fold molar excess of the NEM solution to the sample.

-

Vortex the mixture and incubate at room temperature for 30 minutes.

-

-

Quenching (Optional but Recommended):

-

Add a small amount of the quenching solution to react with any excess NEM.

-

-

Extraction:

-

Extract the NEM-derivatized thiols from the aqueous sample using a suitable organic solvent. For example, add 1 mL of dichloromethane, vortex for 1 minute, and centrifuge to separate the phases.

-

Carefully collect the organic layer.

-

-

Sample Concentration (Optional):

-

If necessary, concentrate the organic extract under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., hexane) and inject it into the GC-MS system for analysis.

-

Caption: Workflow for NEM derivatization followed by GC-MS analysis.

Silylation with MSTFA

Silylation is a common derivatization technique in GC that replaces active hydrogen atoms in functional groups with a trimethylsilyl (TMS) group. For thiols, this increases their volatility and thermal stability. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a popular and effective silylating agent.

Reaction Mechanism

MSTFA reacts with the active hydrogen of the thiol group to form a TMS-thioether:

Caption: MSTFA reacts with a thiol to form a volatile trimethylsilyl derivative.

Quantitative Data Summary

Silylation is a well-established technique, but direct quantitative comparisons with other methods for volatile thiols are not abundant in the literature. The primary advantage is the significant increase in volatility, which is beneficial for the gas chromatographic separation of less volatile thiols.

Experimental Protocol: MSTFA Silylation

This protocol describes a general procedure for the silylation of a dried sample extract.[5]

Materials:

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (or other suitable solvent)

-

Dried sample extract containing thiols

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Ensure the sample extract is completely dry, as moisture will react with the silylating agent. This can be achieved by evaporation under a stream of nitrogen or by freeze-drying.

-

-

Derivatization:

-

To the dried extract, add 50 µL of pyridine to dissolve the analytes.

-

Add 50 µL of MSTFA.

-

Cap the vial tightly and vortex briefly.

-

Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

After cooling to room temperature, the sample can be directly injected into the GC-MS system.

-

Caption: Workflow for MSTFA silylation of a dried sample extract.

Other Derivatization Methods

Ethyl Propiolate (ETP)

Ethyl propiolate is considered a "greener" alternative to PFBBr. It reacts with thiols in an alkaline medium via a Michael addition to the triple bond.[5][6] The resulting derivatives are suitable for GC-MS analysis. Detection limits for some thiols in wine using ETP derivatization have been reported in the ng/L range.[7]

Alkyl Chloroformates